molecular formula C11H16N2 B2965208 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine CAS No. 1016522-32-9

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine

Cat. No.: B2965208
CAS No.: 1016522-32-9
M. Wt: 176.263
InChI Key: RHHPLMVQTQHOJJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine (CAS: 1016522-32-9) is a substituted indoline derivative with a molecular formula of C₁₁H₁₆N₂ and a molar mass of 176.26 g/mol . The compound features a 2-methyl group on the dihydroindole (indoline) ring and an ethylamine side chain at the 1-position. Its structure combines the aromaticity of the indole scaffold with the partial saturation of the five-membered ring, which may influence its physicochemical properties and biological activity. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly those targeting neurotransmitter receptors (e.g., dopamine D2 receptors) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHPLMVQTQHOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine typically involves the reaction of indoline with 2-bromoethylamine hydrobromide. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The indole structure is known for its biological activity, and derivatives of indole compounds have been shown to exhibit various pharmacological effects.

Case Studies:

  • Neuroprotective Effects : Research indicates that derivatives of indole compounds can provide neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. A study highlighted the role of similar compounds in reducing neuroinflammation and promoting neuronal survival .

Neuropharmacology

The amine group in this compound suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been shown to modulate serotonin receptors, which are critical in mood regulation and other neurological functions.

Research Findings:

  • Serotonin Receptor Modulation : Studies have demonstrated that compounds with an indole backbone can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression and anxiety disorders .

Organic Synthesis

As a versatile intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications that can lead to the development of novel compounds.

Applications in Synthesis:

  • Building Block for Pharmaceuticals : The compound can serve as a precursor for synthesizing other biologically active molecules, enhancing drug discovery efforts .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential therapeutic effects on neurological disordersNeuroprotective effects in Alzheimer's
NeuropharmacologyModulation of serotonin receptors for mood regulationSSRIs development
Organic SynthesisVersatile intermediate for synthesizing complex organic moleculesDrug discovery applications

Mechanism of Action

The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Pharmacological Relevance
2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine 1016522-32-9 C₁₁H₁₆N₂ 176.26 2-methylindoline + ethylamine side chain Dopamine receptor modulation
(2,3-Dihydro-1H-indol-5-ylmethyl)amine - C₉H₁₂N₂ 148.21 Amine at 5-position methyl group Intermediate for bioactive molecules
2-Methyl-2,3-dihydro-1H-isoindol-5-amine 158944-67-3 C₉H₁₂N₂ 148.21 Isoindole scaffold + 5-amine Not reported (structural analogue)
[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride 1181458-04-7 C₁₀H₁₆Cl₂N₂ 235.15 Ethylamine + dihydrochloride salt Improved solubility for drug formulations
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine 735322-70-0 C₁₆H₁₅ClN₂ 270.76 Chlorophenyl + indole-3-yl substituents Potential CNS activity
2-(2,3-Dihydro-1H-indol-1-yl)ethylamine 1021015-67-7 C₁₁H₁₆N₂ 176.26 Methylated ethylamine side chain Not reported (structural tweak)

Key Structural Differences

  • Substituent Position : The target compound’s ethylamine side chain is at the 1-position of the indoline ring, whereas (2,3-dihydro-1H-indol-5-ylmethyl)amine places the amine on a methyl group at the 5-position .
  • Salt Forms : Dihydrochloride salts (e.g., [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride) enhance aqueous solubility, a critical factor for drug delivery .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Activity

  • Dopamine D2 Receptor Modulation: The target compound shares structural similarities with S1 and S2 derivatives (e.g., (2-methyl-2,3-dihydro-1H-indol-1-yl)methanone), which bind to D2 receptors in complex with Gi proteins. The ethylamine chain may mimic endogenous ligands like dopamine, though substituent positions (e.g., methyl vs. methoxy groups) significantly affect binding affinity .

Biological Activity

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine, also known as a derivative of indole, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting significant case studies and research data.

The compound has the following chemical properties:

  • Chemical Formula : C11H14N
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 1016522-32-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. A study evaluated its efficacy against multiple bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Antioxidant Properties

Another significant aspect of this compound is its antioxidant activity. Research indicates that indole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

3. Neuroprotective Effects

Preliminary studies have indicated that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve inhibition of specific enzymes linked to neuronal death .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated that the compound inhibited bacterial growth at low concentrations, making it a candidate for further investigation in antibiotic development .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models of Alzheimer's disease showed that administration of the compound resulted in reduced cognitive decline and neuroinflammation markers compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions .

Research Findings

Recent studies have explored structure-activity relationships (SAR) to optimize the biological activity of indole derivatives like this compound. Modifications to the indole structure have been linked to enhanced potency against specific targets, indicating that further chemical modifications could yield even more effective compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves reductive amination or nucleophilic substitution of a pre-functionalized indoline scaffold. For example, oxidation of 2-methylindoline to form a ketone intermediate, followed by condensation with an amine-bearing reagent (e.g., nitroethane) and subsequent reduction (using agents like LiAlH4 or NaBH4) to yield the target amine . Optimization includes controlling pH, temperature, and solvent polarity to minimize side reactions (e.g., over-reduction or dimerization). Purity can be verified via HPLC and <sup>1</sup>H/<sup>13</sup>C NMR.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

  • Data integration with SHELXS for initial structure solution.
  • Refinement of thermal parameters and hydrogen atom placement using SHELXL , with restraints for disordered regions.
  • Validation via R-factors and electron density maps to confirm stereochemistry .
    • For challenging cases (e.g., twinning), employ SHELXD for dual-space methods or integrate with Olex2 for graphical validation.

Q. What receptor binding assays are suitable for evaluating this compound’s interaction with serotonin or dopamine receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use <sup>3</sup>H-labeled agonists/antagonists (e.g., 5-HT2A or D2 receptor ligands) in transfected HEK293 cells. Measure Ki values via competitive displacement curves .
  • Functional Assays : Employ cAMP or calcium flux assays to assess G-protein coupling (e.g., Gi/o for dopamine D2 receptors). For 5-HT2A, use IP3 accumulation assays .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the allosteric modulation of dopamine D2 receptors by this compound?

  • Methodological Answer :

  • Build a homology model of the D2 receptor using templates like PDB 6CM4. Dock the compound into orthosteric/allosteric pockets using AutoDock Vina or Glide .
  • Run MD simulations (e.g., GROMACS ) for 100–200 ns to analyze conformational changes in transmembrane helices (e.g., TM5, TM6) and intracellular loop 2 (ICL2). Key metrics include RMSD, RMSF, and hydrogen bond persistence .
  • Compare binding free energies (MM-PBSA) between wild-type and mutant receptors to identify critical residues.

Q. What strategies can mitigate discrepancies in receptor selectivity data between in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Use isolated receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to rule out off-target effects.
  • In Vivo : Combine knockout models (e.g., D2 receptor-deficient mice) with microdialysis to measure neurotransmitter release (e.g., dopamine in striatum).
  • Address pharmacokinetic confounders (e.g., blood-brain barrier penetration) via LC-MS/MS quantification of brain homogenates .

Q. How can synthetic byproducts or degradation products be characterized to ensure data reproducibility?

  • Methodological Answer :

  • LC-HRMS : Use high-resolution mass spectrometry to identify impurities (e.g., N-oxide or dimeric byproducts).
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation via TLC or UPLC.
  • Isolation : Purify via preparative HPLC and characterize by 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s agonism vs. antagonism at 5-HT2A receptors?

  • Methodological Answer :

  • Assay Context Dependency : Test in multiple systems (e.g., recombinant vs. endogenous receptors). For example, β-arrestin recruitment (TRUPATH) vs. Gq-coupled calcium assays may yield divergent results due to biased signaling .
  • Probe Dependence : Use reference ligands (e.g., LSD vs. DOI) to confirm if the compound acts as a partial agonist or antagonist.
  • Species Variability : Compare human vs. rodent receptor isoforms, as polymorphisms (e.g., His452Tyr in 5-HT2A) alter efficacy .

Experimental Design Considerations

Q. What controls are essential when assessing neurotoxicity in primary neuronal cultures?

  • Methodological Answer :

  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent effects.
  • Positive/Negative Controls : Use rotenone (mitochondrial toxin) and untreated wells.
  • Endpoint Assays : Combine MTT (viability) with LDH release (necrosis) and caspase-3 activation (apoptosis).
  • Batch Variation : Use neurons from ≥3 independent dissections to account for biological variability .

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